molecular formula C7H13BrO2 B13313857 2-Bromoethyl pentanoate CAS No. 5451-78-5

2-Bromoethyl pentanoate

Cat. No.: B13313857
CAS No.: 5451-78-5
M. Wt: 209.08 g/mol
InChI Key: WJGIYNCROZEFBS-UHFFFAOYSA-N
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Description

2-Bromoethyl pentanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester formed from the reaction of 2-bromoethanol and pentanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyl pentanoate can be synthesized through the esterification reaction between 2-bromoethanol and pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl pentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of aqueous acid or base, this compound can undergo hydrolysis to yield 2-bromoethanol and pentanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether solvents.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Nucleophilic Substitution: Substituted esters, alcohols, or thiols.

    Reduction: 2-Bromoethanol and pentanol.

    Hydrolysis: 2-Bromoethanol and pentanoic acid.

Scientific Research Applications

2-Bromoethyl pentanoate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is employed in the development of novel drug candidates and bioactive molecules.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromoethyl pentanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromoalkane moiety can participate in nucleophilic substitution reactions. These reactions enable the compound to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethyl acetate: An ester formed from 2-bromoethanol and acetic acid.

    2-Bromoethyl butanoate: An ester formed from 2-bromoethanol and butanoic acid.

    2-Bromoethyl hexanoate: An ester formed from 2-bromoethanol and hexanoic acid.

Uniqueness

2-Bromoethyl pentanoate is unique due to its specific chain length and the presence of both ester and bromoalkane functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

5451-78-5

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromoethyl pentanoate

InChI

InChI=1S/C7H13BrO2/c1-2-3-4-7(9)10-6-5-8/h2-6H2,1H3

InChI Key

WJGIYNCROZEFBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCBr

Origin of Product

United States

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